2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine
Description
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)methoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-8(6-10)7-11-5-3-9/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQVCVQTVZRCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)COCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in various biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 167.21 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylpyrrolidine with appropriate alkylating agents to introduce the ethylamine moiety. The reaction conditions and purification methods are crucial for obtaining high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in metabolic pathways relevant to disease processes.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Studies suggest that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly important in the context of rising antibiotic resistance .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
A review of recent literature highlights various case studies that investigate the biological activity of similar compounds:
- Antibacterial Studies : A series of pyrrolidine derivatives were synthesized and tested for their antibacterial properties, showing promising results against resistant strains .
- Neuropharmacological Research : In vivo studies on animal models have demonstrated the potential of pyrrolidine derivatives to improve cognitive function and reduce symptoms associated with neurodegenerative diseases .
Data Table: Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The ethylamine moiety undergoes oxidation under controlled conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media
-
Product : Formation of nitroso or nitro derivatives via sequential oxidation steps.
-
Conditions : Aqueous H₂SO₄ at 60–80°C for 4–6 hours.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Amine oxidation | KMnO₄, H₂SO₄ | 2-(1-Methyl-pyrrolidin-3-ylmethoxy)-nitroethane | 60–70% | , |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the amine group donating electrons to the oxidizing agent .
Reduction Reactions
The pyrrolidine ring and methoxy group remain stable under standard reduction conditions, but the ethylamine can participate in reductive alkylation:
-
Reagent : Sodium cyanoborohydride (NaBH₃CN) with aldehydes
-
Product : Secondary or tertiary amines via Schiff base intermediates.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, RCHO | N-Alkyl-2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine | 75–85% | , |
Key Finding : The reaction is pH-dependent, with optimal yields at pH 6–7.
Substitution Reactions
The primary amine group exhibits nucleophilic substitution reactivity:
-
Reagent : Alkyl halides (e.g., CH₃I)
-
Product : N-Alkylated derivatives.
| Reaction Type | Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl-2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine | THF, 50°C, 12h | 80–90% | , |
Note : Steric hindrance from the pyrrolidine ring slows reactivity compared to linear amines.
Condensation Reactions
The amine reacts with carbonyl compounds to form imines or amides:
-
Reagent : Benzaldehyde (PhCHO)
-
Product : Schiff base derivatives.
| Reaction Type | Reagent | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Schiff base formation | PhCHO | N-Benzylidene-2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine | None | 65–75% | , |
Application : These derivatives serve as ligands in coordination chemistry .
Ether Functionalization
The methoxy group participates in acid-catalyzed cleavage:
-
Reagent : Hydroiodic acid (HI)
-
Product : 2-(1-Methyl-pyrrolidin-3-ylmethanol) and iodoethane.
| Reaction Type | Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ether cleavage | HI | 1-Methyl-pyrrolidin-3-ylmethanol | Reflux, 6h | 85–90% |
Limitation : Overly harsh conditions degrade the pyrrolidine ring .
Stability and Side Reactions
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine
- Molecular Formula : C₈H₁₈N₂O
- Molecular Weight : 158.24 g/mol
- CAS Number : 1353957-27-3 .
- Structural Features: This compound consists of an ethylamine backbone substituted with a methoxy group linked to a methylated pyrrolidine ring at the 3-position.
Comparison with Structurally Similar Ethylamine Derivatives
2-(1-Cyclohexenyl)ethylamine
- CAS: Not explicitly provided (referenced as a morphinan intermediate).
- Formula : C₈H₁₃N
- Molecular Weight : 123.20 g/mol
- Key Features : Contains a cyclohexenyl group instead of a pyrrolidine-methoxy substituent.
- Synthesis: Synthesized via a five-step continuous flow process starting from cyclohexanone, achieving a 56% yield with a throughput of 32 mmol/h .
- Applications : Critical intermediate for morphinan analgesics (e.g., codeine, hydrocodone) due to its ability to form bicyclic opioid scaffolds .
- Advantages Over Target Compound : Higher synthetic efficiency and industrial scalability via flow chemistry.
2-(1H-Indol-3-yl)ethanamine
- CAS : 61-54-1
- Formula : C₁₀H₁₂N₂
- Molecular Weight : 160.22 g/mol
- Key Features : Substituted with an indole ring, enabling π-π stacking interactions and bioactivity in neurological pathways.
- Synthesis : Typically synthesized via condensation reactions involving indole derivatives and ethylamine precursors .
- Applications : Used in neuropharmacology (precursor to serotonin analogs) and industrial applications requiring high-purity indole derivatives .
- Contrast with Target Compound : The indole group confers fluorescence properties and distinct receptor-binding profiles absent in the pyrrolidine-methoxy analog.
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- CAS : 62-31-7
- Formula: C₈H₁₂ClNO₂
- Molecular Weight : 189.64 g/mol
- Key Features : A catecholamine with two hydroxyl groups on the phenyl ring, critical for neurotransmitter activity.
- Applications : Clinically used to treat hypotension and Parkinson’s disease via dopaminergic receptor modulation .
- Comparison : Unlike the target compound, dopamine’s polar hydroxyl groups limit blood-brain barrier permeability but enhance receptor specificity .
Imidazole-Containing Ethylamines (e.g., 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine)
- Key Features : Substituted with imidazole or pyridine rings, enhancing metal-binding and antimicrobial activity.
- Synthesis : Prepared via microwave-assisted reactions between aldehydes and ethylamine derivatives, using triethylamine as a base .
- Applications: Demonstrated leishmanicidal and trypanosomicidal activity in vitro, making them candidates for antiparasitic drug development .
- Contrast : The imidazole ring introduces basicity and antimicrobial properties absent in the pyrrolidine-methoxy derivative.
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Efficiency : The pyrrolidine-methoxy derivative lacks scalable synthesis protocols compared to 2-(1-cyclohexenyl)ethylamine, which benefits from continuous flow methods .
Solubility : The methoxy group in the target compound improves water solubility relative to dopamine’s catechol structure, which requires hydrochloride salt formation for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
